1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene
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Overview
Description
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene is a complex organic compound with the molecular formula C7H2BrF4NO2S and a molecular weight of 320.06 g/mol . This compound is characterized by the presence of bromine, fluorine, nitro, and trifluoromethylthio groups attached to a benzene ring, making it a highly functionalized aromatic compound.
Preparation Methods
The synthesis of 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration and substitution reactions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethylthio group, leading to the formation of sulfoxides or sulfones.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trifluoromethylthio group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biochemical pathways, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar compounds to 1-Bromo-4-fluoro-5-nitro-2-(trifluoromethylthio)benzene include:
4-Bromobenzotrifluoride: Lacks the nitro and fluorine groups, making it less reactive in certain chemical reactions.
2-Bromo-1-fluoro-4-nitrobenzene: Similar structure but lacks the trifluoromethylthio group, affecting its chemical properties and reactivity.
1-Bromo-4-fluoro-2-(trifluoromethyl)benzene:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C7H2BrF4NO2S |
---|---|
Molecular Weight |
320.06 g/mol |
IUPAC Name |
1-bromo-4-fluoro-5-nitro-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2BrF4NO2S/c8-3-1-5(13(14)15)4(9)2-6(3)16-7(10,11)12/h1-2H |
InChI Key |
FJRRNWRLZPMARL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)SC(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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